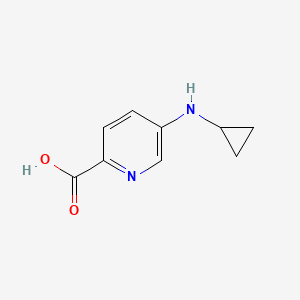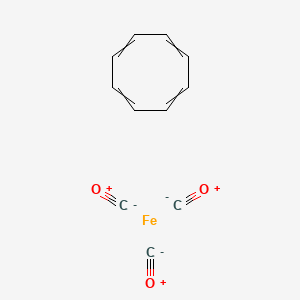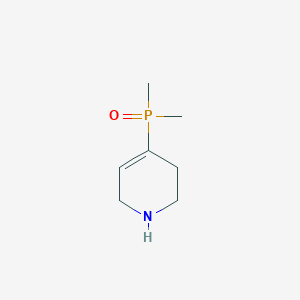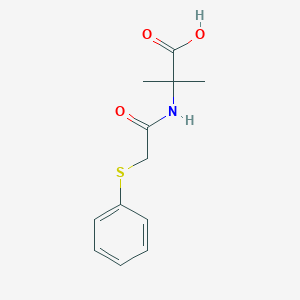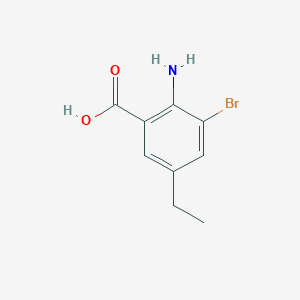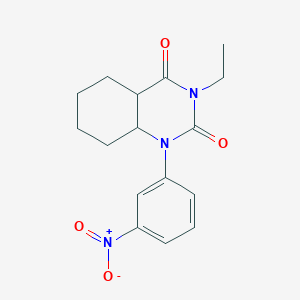
3-Ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitraquazone is a phosphodiesterase inhibitor with anti-inflammatory properties. It was first synthesized in 1984 and has since been studied for its potential therapeutic applications, particularly in the treatment of asthma and chronic obstructive pulmonary disease . The compound is known for its ability to enhance intracellular levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating various cellular functions .
Métodos De Preparación
Nitraquazone can be synthesized through a series of chemical reactions involving quinazolin-2,4-dione derivatives . The synthetic route typically involves the following steps:
Formation of Quinazolin-2,4-dione Core: This step involves the cyclization of appropriate precursors to form the quinazolin-2,4-dione core structure.
Substitution Reactions: Various substituents are introduced to the quinazolin-2,4-dione core through substitution reactions. Common reagents used in these reactions include alkyl halides and nitro compounds.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure nitraquazone.
Análisis De Reacciones Químicas
Nitraquazone undergoes several types of chemical reactions, including:
Oxidation: Nitraquazone can be oxidized to form various oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert nitraquazone into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nitraquazone can undergo substitution reactions where one or more substituents are replaced by other groups. .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Nitraquazone exerts its effects by inhibiting phosphodiesterase enzymes, specifically phosphodiesterase type 4 (PDE4). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates various cellular functions such as secretion, contraction, metabolism, and growth . The molecular targets of nitraquazone include PDE4 enzymes, which are involved in the degradation of cAMP .
Comparación Con Compuestos Similares
Nitraquazone is structurally related to other phosphodiesterase inhibitors such as rolipram and xanthine derivatives. it is unique in its ability to selectively inhibit PDE4 without causing the central side effects (e.g., nausea, vomiting, headache) associated with rolipram . Similar compounds include:
Rolipram: A prototypical PDE4 inhibitor known for its central side effects.
Xanthine Derivatives: Compounds such as theophylline, which possess bronchodilator and anti-inflammatory properties
Nitraquazone’s unique structure and selective inhibition of PDE4 make it a valuable compound for further research and development in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C16H19N3O4 |
|---|---|
Peso molecular |
317.34 g/mol |
Nombre IUPAC |
3-ethyl-1-(3-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione |
InChI |
InChI=1S/C16H19N3O4/c1-2-17-15(20)13-8-3-4-9-14(13)18(16(17)21)11-6-5-7-12(10-11)19(22)23/h5-7,10,13-14H,2-4,8-9H2,1H3 |
Clave InChI |
BZWBCZOVNBMDND-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C2CCCCC2N(C1=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


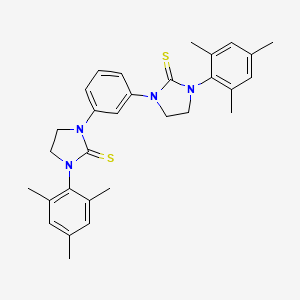
![4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzaldehyde](/img/structure/B14783128.png)
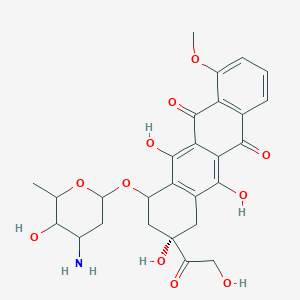
![(6R,9S,13R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol](/img/structure/B14783139.png)
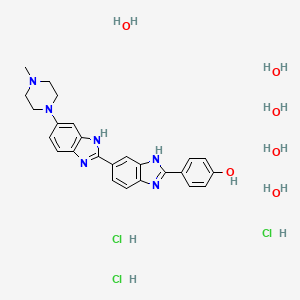
![N-(2-((3aR,8aS)-8,8a-Dihydro-3aH-indeno[1,2-d]oxazol-2-yl)-3-(trifluoromethyl)phenyl)-2-(diphenylphosphino)benzamide](/img/structure/B14783160.png)
![2-[2-[(R)-(4-methylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14783163.png)
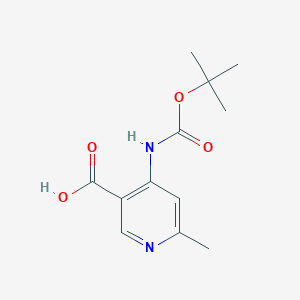
![Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14783190.png)
